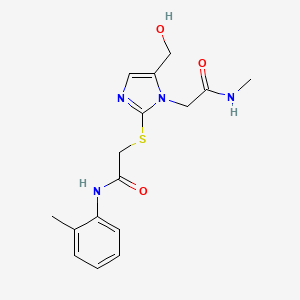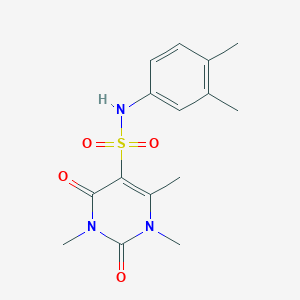
N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves multi-step reactions that can include the formation of sulfonamides through reactions involving sulfonate groups. For instance, the synthesis of sulfonamide derivatives from 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides demonstrates complex reactions that can yield compounds with significant antibacterial activity (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000)[(https://consensus.app/papers/synthesis-activity-gadad/c7045b5e277d5db3aa69d4c9b19fec9b/?utm_source=chatgpt)]. Similarly, the synthesis of sulfonamide-derived ligands and their metal complexes provides insights into the nature of bonding and the structure of such compounds (Chohan & Shad, 2011)[(https://consensus.app/papers/sulfonamidederived-compounds-transition-metal-chohan/33b8ed0a1e9e559c9b0c233af6da5071/?utm_source=chatgpt)].
Molecular Structure Analysis
The molecular structure of sulfonamide and pyrimidine derivatives is crucial for understanding their chemical behavior. Studies often focus on the crystal structures to elucidate hydrogen bonding patterns and molecular geometries. For example, the investigation into the crystal structures of pyrimethaminium benzenesulfonate monohydrate reveals detailed interactions between pyrimidine rings and sulfonate groups, highlighting the importance of hydrogen bonding in determining the structure (Balasubramani, Muthiah, & Lynch, 2007)[(https://consensus.app/papers/r228-motifs-aminopyrimidine-sulfonatecarboxylate-balasubramani/9984382307f151f5b9c3db993078aea8/?utm_source=chatgpt)].
Chemical Reactions and Properties
Sulfonamide derivatives participate in a variety of chemical reactions, influencing their properties and potential applications. The reactivity of these compounds with other chemical species, including transition metals, can lead to the formation of complexes with distinct properties (Chohan & Shad, 2011)[(https://consensus.app/papers/sulfonamidederived-compounds-transition-metal-chohan/33b8ed0a1e9e559c9b0c233af6da5071/?utm_source=chatgpt)]. Additionally, the synthesis of 5-guanylhydrazone derivatives from thiocyanato-2-sulfonamides showcases the chemical versatility of sulfonamide compounds (Gadad et al., 2000)[(https://consensus.app/papers/synthesis-activity-gadad/c7045b5e277d5db3aa69d4c9b19fec9b/?utm_source=chatgpt)].
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The detailed study of crystal structures, as seen in sulfonamide complexes, provides insights into the physical properties that are crucial for understanding the material's behavior under different conditions (Balasubramani et al., 2007)[(https://consensus.app/papers/r228-motifs-aminopyrimidine-sulfonatecarboxylate-balasubramani/9984382307f151f5b9c3db993078aea8/?utm_source=chatgpt)].
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interactions with other molecules, are central to their applications in various fields. The interaction of sulfonamide derivatives with metal ions to form complexes highlights their chemical versatility and potential for creating materials with specific properties (Chohan & Shad, 2011)[(https://consensus.app/papers/sulfonamidederived-compounds-transition-metal-chohan/33b8ed0a1e9e559c9b0c233af6da5071/?utm_source=chatgpt)].
科学的研究の応用
Antibacterial Activity
N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide derivatives have demonstrated significant antibacterial activity. This includes effectiveness against both Escherichia coli and Staphylococcus aureus, comparable to established antibiotics such as sulfamethoxazole and Norfloxacin. These derivatives also show moderate activity against other bacteria like Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci (Gadad et al., 2000).
Application in Fingerprint Analysis
Certain derivatives of this compound have been explored for their potential in latent fingerprint analysis. These compounds exhibit properties like good stickiness and finger rhythm without dense dust, making them suitable for detecting fingerprints on various flat surfaces (Khan et al., 2019).
Molecular Complex Studies
Studies on molecular complexes involving N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide have provided insights into molecular interactions and hydrogen bonding patterns. These studies are crucial for understanding the drug interactions at a molecular level (Bettinetti et al., 1997).
VEGFR-2 Inhibition in Cancer Research
Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, closely related to N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, have been developed as potential vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. These compounds show promise in the treatment of various cancers (Ghorab et al., 2016).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-9-6-7-12(8-10(9)2)16-23(21,22)13-11(3)17(4)15(20)18(5)14(13)19/h6-8,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUCLVHNFVCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



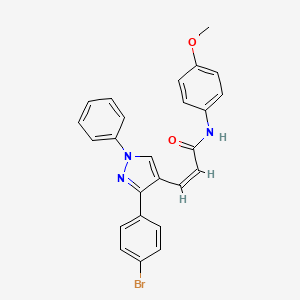

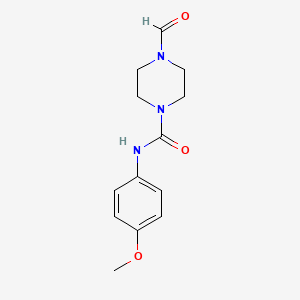
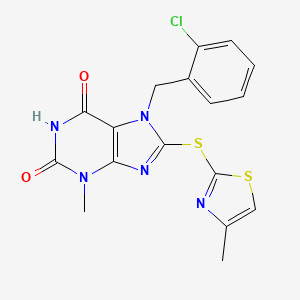
![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)
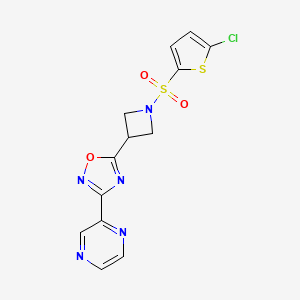
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)
